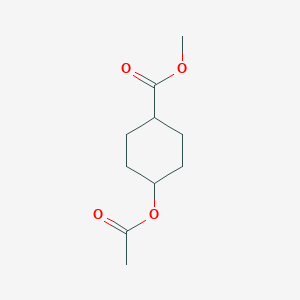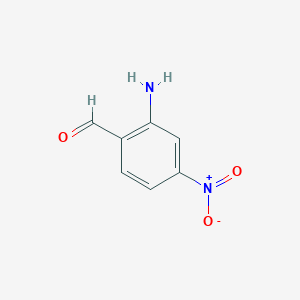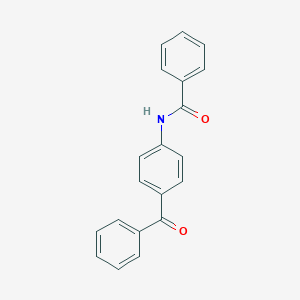![molecular formula C20H36N2O2S2 B012366 (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide CAS No. 105674-81-5](/img/structure/B12366.png)
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide, also known as Ajoene, is a natural compound found in garlic with a wide range of biological activities. Ajoene has been studied extensively for its potential therapeutic applications due to its anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism Of Action
The mechanism of action of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is not fully understood, but it is believed to be due to its ability to interfere with various cellular processes. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical And Physiological Effects
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various cancer cells, including breast, prostate, lung, and colon cancer cells. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has antimicrobial properties and has been found to be effective against various bacteria, fungi, and viruses.
Advantages And Limitations For Lab Experiments
One advantage of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is its natural origin, which makes it a potentially safer alternative to synthetic drugs. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has also been shown to have a wide range of biological activities, making it a versatile compound for research. However, one limitation of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is its low solubility in water, which may make it difficult to use in certain experiments. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide may also have different effects depending on the concentration used, which may complicate its use in experiments.
Future Directions
There are several future directions for research on (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide. One area of research is the development of more efficient synthesis methods to obtain (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide. Another area of research is the investigation of the mechanism of action of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide to better understand its effects on cells and organisms. Additionally, more studies are needed to determine the optimal concentration and dosage of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide for different applications. Finally, research is needed to investigate the potential side effects and toxicity of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide to ensure its safety for human use.
Conclusion
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is a natural compound found in garlic with a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and antimicrobial properties. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide can be synthesized in the laboratory, but its low solubility in water may make it difficult to use in certain experiments. Future research is needed to investigate the mechanism of action of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide, determine the optimal concentration and dosage for different applications, and investigate its potential side effects and toxicity.
Synthesis Methods
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is a natural compound found in garlic, but it can also be synthesized in the laboratory. The most common synthesis method involves the reaction of allicin, another compound found in garlic, with sulfur-containing compounds such as cysteine or glutathione. The resulting product is then purified to obtain (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide.
Scientific Research Applications
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and antimicrobial properties. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has been found to inhibit the growth of various cancer cells, including breast, prostate, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has antimicrobial properties and has been found to be effective against various bacteria, fungi, and viruses.
properties
CAS RN |
105674-81-5 |
|---|---|
Product Name |
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide |
Molecular Formula |
C20H36N2O2S2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide |
InChI |
InChI=1S/C20H36N2O2S2/c1-3-5-7-9-11-13-19(23)21-15-17-25-26-18-16-22-20(24)14-12-10-8-6-4-2/h11-14H,3-10,15-18H2,1-2H3,(H,21,23)(H,22,24)/b13-11+,14-12+ |
InChI Key |
DQXKOHDUMJLXKH-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C/C(=O)NCCSSCCNC(=O)/C=C/CCCCC |
SMILES |
CCCCCC=CC(=O)NCCSSCCNC(=O)C=CCCCCC |
Canonical SMILES |
CCCCCC=CC(=O)NCCSSCCNC(=O)C=CCCCCC |
synonyms |
B-2-OAED bis(2-(2-octenoylamino)ethyl)disulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



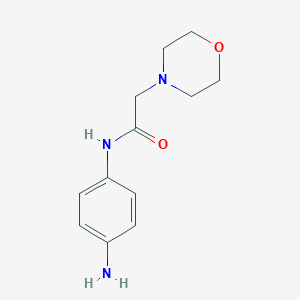
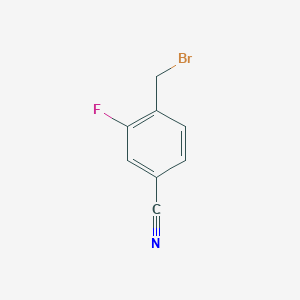
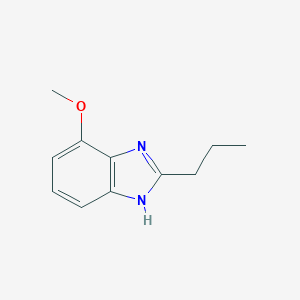
![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)
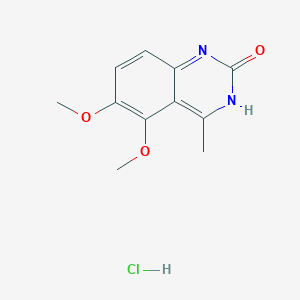
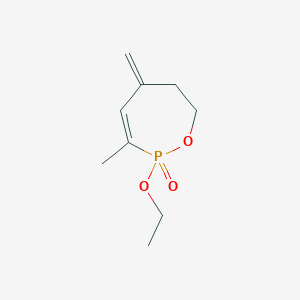
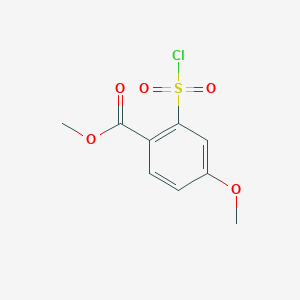
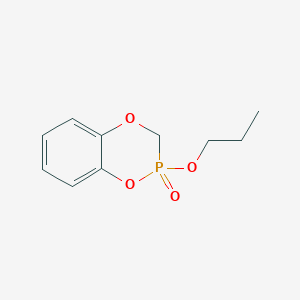
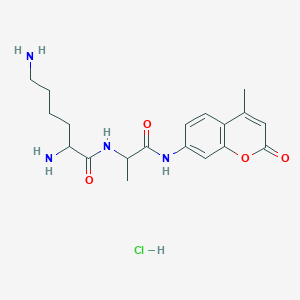

![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
